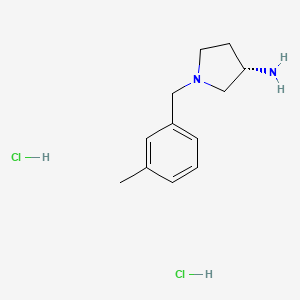

(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride

Description

(S)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a chiral amine derivative featuring a pyrrolidine ring substituted at the 1-position with a 3-methylbenzyl group and at the 3-position with an amine. The dihydrochloride salt enhances its solubility and stability for pharmaceutical or synthetic applications. Pyrrolidine derivatives are widely explored in drug discovery due to their conformational rigidity and ability to interact with biological targets, such as neurotransmitter receptors or enzymes .

Molecular Formula: C₁₂H₁₉N₂Cl₂ (estimated based on structural analogs).

Key Features:

- Chirality: The (S)-configuration at the pyrrolidine 3-position ensures stereoselective interactions.

Properties

IUPAC Name |

(3S)-1-[(3-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;;/h2-4,7,12H,5-6,8-9,13H2,1H3;2*1H/t12-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDISTQNDEAYXJJ-LTCKWSDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CN2CC[C@@H](C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 3-methylbenzyl chloride.

Nucleophilic Substitution: The (S)-pyrrolidine undergoes nucleophilic substitution with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form (S)-1-(3-Methylbenzyl)pyrrolidine.

Amine Introduction: The resulting (S)-1-(3-Methylbenzyl)pyrrolidine is then treated with ammonia or an amine source under appropriate conditions to introduce the amine group, yielding (S)-1-(3-Methylbenzyl)pyrrolidin-3-amine.

Salt Formation: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies investigating the structure-activity relationship of amine-containing molecules.

Industrial Chemistry: It is employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

(S)-1-(2,6-Dichlorobenzyl)pyrrolidin-3-amine Hydrochloride

- Molecular Formula : C₁₁H₁₅Cl₃N₂ .

- Molecular Weight : 281.61 g/mol .

- Key Differences: The 2,6-dichlorobenzyl group increases electronegativity and steric bulk compared to 3-methylbenzyl.

(S)-1-Benzylpyrrolidin-3-amine Dihydrochloride

- CAS No.: 131852-54-5 .

- Molecular Formula : C₁₁H₁₇N₂Cl₂ (estimated).

Variations in the Amine Core Structure

(S)-1-Methylpyrrolidin-3-amine Hydrochloride

1-(3-Methylbenzyl)piperazine

Physicochemical and Pharmacological Implications

Key Observations :

- Lipophilicity : 3-Methylbenzyl and dichlorobenzyl substituents increase logP values compared to simpler analogs, influencing blood-brain barrier penetration.

- Stereochemistry : The (S)-configuration in the target compound and its dichlorobenzyl analog may confer selectivity for chiral biological targets .

- Synthetic Accessibility : Piperazine derivatives (e.g., 1-(3-Methylbenzyl)piperazine) are often synthesized via alkylation reactions with yields exceeding 97% , whereas pyrrolidine analogs may require enantioselective synthesis strategies.

Biological Activity

(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride, also known by its CAS number 169452-13-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a chiral compound featuring a pyrrolidine ring substituted with a 3-methylbenzyl group. The molecular formula is CHClN, indicating the presence of two hydrochloride groups which enhance solubility in aqueous environments.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound is believed to act as a ligand for neurotransmitter receptors, influencing pathways associated with neurotransmission and potentially affecting mood and cognition.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing promising results in inhibiting bacterial growth.

| Pathogen | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | ≤ 0.25 | Effective against MRSA strains |

| Enterococcus faecalis | ≤ 0.5 | Moderate inhibition observed |

| Escherichia coli | > 200 | No significant activity |

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. In vitro studies indicate that it may modulate serotonin receptors, which are crucial for regulating mood and anxiety. This modulation could position this compound as a candidate for developing treatments for anxiety disorders or depression.

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study screened various derivatives of pyrrolidine compounds, including this compound, against a panel of bacterial pathogens. The compound exhibited selective antimicrobial activity particularly against Gram-positive bacteria, with minimal cytotoxicity towards human cells .

- Neuropharmacology : In a study focused on the modulation of serotonin receptors, this compound demonstrated significant binding affinity to the 5-HT receptor subtype, suggesting its potential role in cognitive enhancement or treatment of neurodegenerative diseases .

Q & A

Q. What are the key synthetic routes for (S)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves:

- Chiral Resolution : Starting with racemic 3-aminopyrrolidine, enantiomeric separation is achieved using tartaric acid derivatives to isolate the (S)-enantiomer .

- Benzylation : The (S)-pyrrolidin-3-amine reacts with 3-methylbenzyl chloride via nucleophilic substitution under basic conditions (e.g., K₂CO₃) in anhydrous THF .

- Salt Formation : The free amine is treated with HCl in ethanol to yield the dihydrochloride salt .

Q. Optimization Strategies :

- Use palladium-catalyzed coupling for pyrrolidine ring formation to enhance regioselectivity .

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How is the structural identity and purity of (S)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride validated?

Analytical Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 3-methylbenzyl group) .

- HPLC with Chiral Columns : Ensures enantiomeric purity (>99% ee) using cellulose-based stationary phases .

- Elemental Analysis : Validates stoichiometry of the dihydrochloride salt (C/H/N/Cl ratios) .

Q. What chemical reactions are critical for derivatizing this compound to study structure-activity relationships (SAR)?

Common Reactions :

- Acylation : React with acyl chlorides (e.g., acetyl chloride) to modify the amine group, altering lipophilicity .

- Reductive Amination : Introduce alkyl/aryl groups via ketone intermediates (e.g., using NaBH₃CN) .

- Oxidation : Test stability under oxidative conditions (e.g., H₂O₂) to identify potential metabolites .

Q. Key Considerations :

- Protect the amine group during multi-step syntheses to avoid side reactions.

Q. What in vitro assays are recommended for initial pharmacological screening?

Primary Assays :

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .

- Enzyme Inhibition : Evaluate inhibition of monoamine oxidases (MAOs) via spectrophotometric methods .

- Cellular Uptake : Measure blood-brain barrier permeability using MDCK cell monolayers .

Advanced Research Questions

Q. How can enantiomeric impurities in synthesized batches be resolved and quantified?

Methodology :

- Chiral Chromatography : Use Chiralpak IG-3 columns with hexane:isopropanol (80:20) mobile phase to separate (S) and (R) enantiomers .

- Circular Dichroism (CD) : Detect trace impurities (<0.5%) by analyzing Cotton effects at 220–260 nm .

- Crystallization : Recrystallize from ethanol/water to enhance enantiomeric purity .

Q. How should discrepancies in receptor binding affinity data across studies be addressed?

Root Causes :

- Assay Variability : Differences in buffer pH, temperature, or ligand concentration (e.g., 1 nM vs. 10 nM ).

- Receptor Subtypes : Variant affinities for 5-HT₁A vs. 5-HT₂A receptors .

Q. Resolution Strategies :

- Standardize assay protocols (e.g., uniform Tris-HCl buffer at pH 7.4).

- Validate results using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) .

Q. What computational approaches aid in designing derivatives with improved pharmacokinetics?

Methods :

- Molecular Docking : Simulate interactions with target receptors (e.g., dopamine D2) using AutoDock Vina .

- QSAR Modeling : Correlate logP values with in vitro permeability data to predict CNS bioavailability .

- Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify oxidation-prone sites .

Q. How can in vitro and in vivo activity discrepancies be systematically investigated?

Approach :

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and hepatic microsomal stability .

- Metabolite Identification : LC-MS/MS analysis of plasma samples post-administration in rodent models .

- Dose-Response Studies : Compare EC₅₀ values from cell-based assays vs. behavioral models (e.g., forced swim test for antidepressants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.